Cas no 2229113-51-1 (tert-butyl N-3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenylcarbamate)

tert-butyl N-3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenylcarbamate
- 2229113-51-1
- tert-butyl N-[3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate
- EN300-1899792
-
- インチ: 1S/C15H20N2O5/c1-15(2,3)22-14(19)16-9-5-6-10(12(7-9)20-4)11-8-21-13(18)17-11/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)
- InChIKey: LMJDXBYETGWJKF-UHFFFAOYSA-N
- ほほえんだ: O1C(NC(C1)C1C=CC(=CC=1OC)NC(=O)OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 308.13722174g/mol
- どういたいしつりょう: 308.13722174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 85.9Ų
tert-butyl N-3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1899792-0.5g |
tert-butyl N-[3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate |
2229113-51-1 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1899792-1.0g |
tert-butyl N-[3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate |
2229113-51-1 | 1g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-1899792-0.1g |
tert-butyl N-[3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate |
2229113-51-1 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1899792-0.25g |
tert-butyl N-[3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate |
2229113-51-1 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1899792-10.0g |
tert-butyl N-[3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate |
2229113-51-1 | 10g |
$5652.0 | 2023-06-02 | ||
Enamine | EN300-1899792-1g |
tert-butyl N-[3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate |
2229113-51-1 | 1g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1899792-10g |
tert-butyl N-[3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate |
2229113-51-1 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1899792-2.5g |
tert-butyl N-[3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate |
2229113-51-1 | 2.5g |
$2576.0 | 2023-09-18 | ||
Enamine | EN300-1899792-0.05g |
tert-butyl N-[3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate |
2229113-51-1 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1899792-5.0g |
tert-butyl N-[3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate |
2229113-51-1 | 5g |
$3812.0 | 2023-06-02 |
tert-butyl N-3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenylcarbamate 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
tert-butyl N-3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenylcarbamateに関する追加情報
tert-butyl N-3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenylcarbamate: A Comprehensive Overview
The compound with CAS No. 2229113-51-1, commonly referred to as tert-butyl N-3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenylcarbamate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structure, which incorporates a tert-butyl group, a methoxy substituent, and a 1,3-oxazolidinone ring. These structural features contribute to its potential applications in drug design and development.
Recent studies have highlighted the importance of tert-butyl N-substituted carbamates in modulating biological activities. The presence of the tert-butyl group imparts steric bulk, which can influence the compound's interaction with biological targets. Similarly, the methoxy group at the 3-position of the phenyl ring introduces electronic effects that may enhance or alter the compound's pharmacokinetic properties. The 1,3-oxazolidinone ring, a five-membered lactam, is known for its stability and ability to participate in hydrogen bonding, making it a valuable moiety in medicinal chemistry.
One of the most intriguing aspects of this compound is its potential as a prodrug or a bioisostere in drug design. Prodrugs are inactive compounds that are metabolized in vivo to release the active drug. The tert-butyl group can act as a protecting group that is cleaved under specific physiological conditions, thereby releasing the active moiety. This property makes it an attractive candidate for targeted drug delivery systems.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution and cyclization reactions. The key intermediates include the corresponding phenol derivative and an activated carbamate precursor. The use of modern catalytic methods and green chemistry principles has enabled more efficient and environmentally friendly syntheses of this compound.
The biological evaluation of this compound has revealed promising results in preclinical studies. It has demonstrated moderate activity against various enzyme targets, including kinases and proteases. Furthermore, its ability to penetrate cellular membranes suggests potential utility in treating intracellular infections or diseases characterized by aberrant protein interactions.
From an industrial perspective, the production of tert-butyl N-substituted carbamates has been optimized to meet the demands of large-scale manufacturing. Advanced purification techniques, such as chromatography and crystallization, ensure high purity levels required for pharmaceutical applications.
In conclusion, tert-butyl N-3-methoxy-4-(2-oxo-1,3-oxazolidin-4-yl)phenylcarbamate represents a fascinating example of how structural complexity can be harnessed to create compounds with diverse biological activities. Its unique combination of functional groups and structural motifs positions it as a valuable tool in both academic research and industrial drug development.
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